![molecular formula C10H3Cl5 B3064653 1,2,4,7,8-Pentachloronaphthalene CAS No. 150224-21-8](/img/structure/B3064653.png)
1,2,4,7,8-Pentachloronaphthalene
Overview
Description
1,2,4,7,8-Pentachloronaphthalene is a pale-yellow or white solid or powder with an aromatic odor . It is also known by the trade name Halowax® 1013 . The molecular formula is C₁₀H₃Cl₅ .
Molecular Structure Analysis
The molecular structure of 1,2,4,7,8-Pentachloronaphthalene consists of a naphthalene core with five chlorine atoms attached. The molecular weight is 300.396 .Chemical Reactions Analysis
Pentachloronaphthalene is non-flammable but combustible. It gives off irritating or toxic gases in a fire. It is incompatible with strong oxidizing agents and reacts violently with aluminum, bases, and liquid O2 .Physical And Chemical Properties Analysis
1,2,4,7,8-Pentachloronaphthalene has a boiling point of 636°F and a melting point of 248°F . It has a specific gravity of 1.67 and is insoluble in water . The vapor pressure is less than 1 mmHg .Scientific Research Applications
Isomer Analysis and Synthesis
1,2,4,7,8-Pentachloronaphthalene (PeCN) plays a significant role in the study of isomer compositions in environmental samples. Imagawa, Yamashita, and Miyazaki (1993) identified all isomers of tetraand pentachloronaphthalenes in a fly ash sample from a municipal waste incinerator and found that the isomer compositions of TeCN and PeCN were markedly different from those in Halowax 1014. They observed that the 1,2,3,6,7-PeCN isomer was the most abundant among pentachloronaphthalenes in their sample, highlighting the potential for bioaccumulation and environmental persistence of certain isomers (Imagawa, Yamashita, & Miyazaki, 1993).
Environmental Pollution and Toxicity
Polychlorinated naphthalenes (PCNs), including 1,2,4,7,8-PeCN, are known to be widespread global environmental pollutants. Falandysz (1998) discussed their presence, chemistry, sources, formation, persistence, and toxicity in the environment. The study indicated that all chloronaphthalenes are planar compounds and can contribute to toxicity mediated by the aryl hydrocarbon (Ah) receptor. The presence of PCNs in technical formulations and as byproducts of thermal processes in the presence of chlorine was noted, highlighting their environmental and toxicological significance (Falandysz, 1998).
Environmental Sampling and Analysis Techniques
Carrizo and Grimalt (2006) described a method for analyzing congener-specific polychloronaphthalene mixtures in sediments and human sera using gas chromatography coupled to negative ion chemical ionization mass spectrometry (GC-NICI-MS). This method allowed for the identification and quantification of various PCN congeners, including pentachloronaphthalenes like 1,2,4,7,8-PeCN. The study highlighted the effectiveness of this technique in identifying environmental and human exposure to PCNs (Carrizo & Grimalt, 2006).
Safety and Hazards
Exposure to 1,2,4,7,8-Pentachloronaphthalene can occur through inhalation, skin absorption, ingestion, and skin or eye contact . Symptoms of exposure can include headache, weakness, exhaustion, dizziness, anorexia, skin eruptions, jaundice, and liver necrosis . The target organs are the skin, liver, and central nervous system . The recommended exposure limit is 0.5 mg/m³ .
Future Directions
As for future directions, it’s important to note that the use of chlorinated naphthalenes, including pentachloronaphthalene, has been largely phased out due to their environmental persistence and bioaccumulation potential . Future research may focus on further understanding the environmental and health impacts of these compounds and developing methods for their safe disposal or degradation.
properties
IUPAC Name |
1,2,4,7,8-pentachloronaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-5-2-1-4-6(12)3-7(13)10(15)8(4)9(5)14/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCOXKFWBDTJTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164504 | |
Record name | 1,2,4,7,8-Pentachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,7,8-Pentachloronaphthalene | |
CAS RN |
150224-21-8 | |
Record name | Naphthalene, 1,2,4,7,8-pentachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,7,8-Pentachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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